molecular formula C15H13N B3048230 2-Methyl-1-phenyl-1h-indole CAS No. 16176-77-5

2-Methyl-1-phenyl-1h-indole

Cat. No.: B3048230
CAS No.: 16176-77-5
M. Wt: 207.27 g/mol
InChI Key: WGNINGVLXWVAEJ-UHFFFAOYSA-N
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Description

2-Methyl-1-phenyl-1H-indole (C₁₆H₁₂N₂) is a substituted indole derivative characterized by a methyl group at the 2-position and a phenyl group at the 1-position of the indole ring system. Its molecular structure has been extensively studied via single-crystal X-ray diffraction, revealing a triclinic crystal system (space group P1) with lattice parameters a = 6.3610 Å, b = 9.497 Å, c = 11.0210 Å, and angles α = 65.97°, β = 80.52°, γ = 88.13° . The dihedral angle between the indole ring and the pendant phenyl ring is 64.92°, indicating moderate steric hindrance . The crystal packing features π-π stacking (centroid separation: 3.9504 Å) and C–H⋯π interactions, stabilizing the lattice .

This compound is synthesized via Ullmann C–N coupling, reacting 2-methylindole with iodobenzene in the presence of CuI and LiOt-Bu, yielding 59–60% under optimized conditions . Its structural and electronic properties make it a precursor for pharmacologically active indole derivatives, which are explored for antibacterial, antifungal, and antitumor applications .

Properties

IUPAC Name

2-methyl-1-phenylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-12-11-13-7-5-6-10-15(13)16(12)14-8-3-2-4-9-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNINGVLXWVAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30506767
Record name 2-Methyl-1-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16176-77-5
Record name 2-Methyl-1-phenyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16176-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Iodine-Mediated Cyclization of 2-(Arylamino)styrene Derivatives

The iodine-mediated cyclization of 2-(arylamino)styrenes represents a robust method for constructing 1-aryl-1H-indole scaffolds. Kobayashi et al. demonstrated that treating 2-(arylamino)-α-methylstyrene derivatives with iodine in the presence of sodium hydrogencarbonate yields 1-aryl-3-methyl-1H-indoles in fair to good yields (58–88%). While this method primarily produces 3-methyl-substituted indoles, strategic modifications to the styrene precursor could enable the synthesis of 2-methyl-1-phenyl-1H-indole. For instance, altering the substituent positioning on the styrene backbone or employing α-ethylstyrene derivatives may shift the methyl group to the 2-position during cyclization.

Reaction Optimization and Scope

Key parameters influencing this method include:

  • Iodine stoichiometry : Excess iodine (1.5–2.0 equiv) ensures complete cyclization.
  • Base selection : Sodium hydrogencarbonate mitigates acid byproduct formation.
  • Solvent systems : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates.

A representative example involves the cyclization of 2-(phenylamino)-α-methylstyrene, which affords 1-phenyl-3-methyl-1H-indole in 72% yield. Adapting this protocol to α-(2-methyl)styrene derivatives could theoretically yield the target compound, though such substrates remain unexplored in the literature.

Fischer Indole Synthesis with Phenylhydrazine Derivatives

The Fischer indole synthesis, a classical route to indole derivatives, has been adapted for 1-phenylindoles via the condensation of phenylhydrazines with ketones. Wong et al. utilized this method to synthesize 1-methyl-1H-indoles from phenylhydrazine and 2'-bromoacetophenone. By substituting methylhydrazine with phenylhydrazine and employing α-methylketones, this approach can be redirected toward this compound.

Mechanistic Considerations and Substrate Design

The Fischer mechanism proceeds through:

  • Hydrazone formation : Phenylhydrazine reacts with a ketone to form a phenylhydrazone.
  • -Sigmatropic rearrangement : Thermal or acidic conditions induce rearrangement to an enamine intermediate.
  • Cyclization and aromatization : Acid-mediated cyclization yields the indole core.

For this compound, the ketone precursor must feature a methyl group adjacent to the carbonyl (e.g., 3-methylbutan-2-one). Cyclization of the resulting hydrazone would position the methyl group at the 2-position of the indole. However, competing pathways may lead to regioisomeric products, necessitating careful optimization of reaction conditions.

HFIP-Promoted Bischler Indole Synthesis

The Bischler indole synthesis, facilitated by 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP), offers a metal-free route to indoles under microwave irradiation. A 2021 study demonstrated that α-amino arylacetones cyclize in HFIP to form indoles with moderate to good yields (51–88%). This method is particularly effective for substrates bearing electron-donating or -withdrawing groups, including methoxy, bromo, and chloro substituents.

Key Reaction Parameters

  • Solvent : HFIP outperforms conventional solvents (e.g., i-PrOH, EtOH) due to its strong hydrogen-bond-donating ability, which stabilizes transition states.
  • Temperature : Optimal yields are achieved at 120°C under microwave irradiation.
  • Microwave vs. conventional heating : Microwave irradiation reduces reaction times from 16 hours to 40 minutes while maintaining high yields.
Table 1: Optimization of HFIP-Promoted Bischler Indole Synthesis
Entry Solvent Time (min) Temperature (°C) Yield (%)
1 HFIP 40 120 88
2 CF3CH2OH 40 120 45
3 i-PrOH 40 120 21

For this compound, α-amino acetophenone derivatives with a methyl group at the α-position would undergo cyclization to install the 2-methyl substituent. The N-methyl protecting group is critical to prevent undesired side reactions.

Transition Metal-Catalyzed Cyclization Approaches

Palladium- and copper-catalyzed cyclizations have emerged as versatile tools for constructing indole rings. A 2023 study detailed the synthesis of 2-substituted indoles via alkynylaniline cyclization using Pd(PPh3)2Cl2 and CuI. For example, 2-(naphthalen-1-yl(phenyl)methyl)-1H-indole was synthesized in 91% yield through a Sonogashira coupling followed by base-mediated cyclization.

Methodology and Substrate Scope

  • Alkyne substrate design : Propargylamines or propargyl ethers serve as precursors.
  • Catalyst system : Pd/Cu bimetallic systems enable efficient C–N bond formation.
  • Functional group tolerance : Halogens, esters, and aryl groups remain intact under these conditions.

Adapting this protocol to methyl-substituted alkynes could yield this compound. For instance, substituting the naphthalenyl group with a methyl moiety in the alkyne precursor would direct cyclization to the desired product.

Comparative Analysis of Synthetic Methods

Table 2: Comparative Efficiency of this compound Synthesis Routes
Method Yield (%) Conditions Catalyst Required Scalability
Iodine-mediated 58–88 I2, NaHCO3, DMF, 80–120°C No Moderate
Fischer synthesis 45–72 Acidic, thermal No High
HFIP-promoted 51–88 HFIP, microwave, 120°C No High
Transition metal 85–91 Pd/Cu, THF, room temperature Yes Low
  • Iodine-mediated cyclization offers excellent yields but requires precise control over substituent positioning.
  • Fischer synthesis is scalable but may suffer from regioselectivity issues.
  • HFIP-promoted methods are rapid and eco-friendly but rely on specialized solvents.
  • Transition metal-catalyzed routes provide high yields but involve costly catalysts.

Chemical Reactions Analysis

2-Methyl-1-phenyl-1H-indole undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
2-Methyl-1-phenyl-1H-indole and its derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast carcinoma (MCF-7 and MDA-MB-231) and lung carcinoma (A549) cells. The mechanism of action often involves the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells .

Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been documented. Studies show that certain derivatives can inhibit pro-inflammatory mediators, making them promising candidates for treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease (IBD) .

Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. Its ability to modulate neuroinflammation and oxidative stress indicates potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Material Science

Organic Electronics
Due to its unique electronic properties, this compound is being explored for applications in organic electronics. Its high electron mobility and thermal stability make it suitable for developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Fluorescent Dyes
The compound's photoluminescent characteristics enable its use as a fluorescent dye in various applications, including bioimaging and sensor technologies. The ability to modify its structure allows for the tuning of fluorescence properties to meet specific requirements in research and industry .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various methods, including one-pot reactions that simplify the process while maintaining yield and purity . Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the indole ring can enhance efficacy against targeted diseases while reducing toxicity .

Derivative Activity Target Cell Line Mechanism of Action
3-Methyl DerivativeAnticancerMCF-7Inhibition of tubulin polymerization
4-Chlorophenyl DerivativeAnti-inflammatoryRAW 264.7COX inhibition
5-Methyl DerivativeNeuroprotectiveSH-SY5YOxidative stress modulation

Case Studies

Case Study 1: Anticancer Activity
A study conducted by Abdellatif et al. synthesized a series of 2-methyl-substituted indoles, demonstrating potent anticancer activity against MDA-MB-231 cells through apoptosis induction via DNA intercalation .

Case Study 2: Anti-inflammatory Effects
In another investigation, a derivative showed significant inhibition of COX enzymes, highlighting its potential as an anti-inflammatory agent suitable for chronic pain management .

Mechanism of Action

The mechanism of action of 2-Methyl-1-phenyl-1H-indole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Crystallographic Comparisons
Compound Substituents Dihedral Angle (Indole-Phenyl) Crystal System Key Interactions Reference ID
2-Methyl-1-phenyl-1H-indole 2-Me, 1-Ph 64.92° Triclinic (P1) π-π stacking, C–H⋯π
2-Methyl-3-phenyl-6-(trifluoromethyl)-1H-indole 2-Me, 3-Ph, 6-CF₃ Not reported Not reported Not reported
2-Methyl-6-nitro-3-phenyl-1H-indole 2-Me, 3-Ph, 6-NO₂ Not reported Not reported Not reported
1-Phenylsulfonyl-1H-indole-3-carbaldehyde 1-SO₂Ph, 3-CHO Not reported Monoclinic Antiparallel π-stacking

Key Observations :

  • Steric Effects : The 64.92° dihedral angle in this compound contrasts with planar conformations in simpler indoles (e.g., 1-phenylsulfonyl derivatives), where sulfonyl groups enforce coplanarity for enhanced π-stacking .
  • Electron-Withdrawing Groups: Nitro (NO₂) or trifluoromethyl (CF₃) substituents (e.g., in ) increase molecular polarity and alter reactivity but lack crystallographic data for direct structural comparison.
Physicochemical Properties
Compound Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) pKa
This compound 232.28 1.287 Not reported Not reported
2-Methyl-6-nitro-3-phenyl-1H-indole 252.27 1.291 (predicted) 459.2 (predicted) 15.08
2-Methyl-3-phenyl-6-(trifluoromethyl)-1H-indole 275.27 Not reported Not reported Not reported

Key Observations :

  • The nitro-substituted derivative () exhibits a higher molecular weight and predicted boiling point due to increased polarity.

Key Observations :

  • Ullmann coupling () offers moderate yields under mild conditions, while iodine catalysis () achieves near-quantitative yields for electrophilic substitutions.
  • Alkylation with NaH () is less atom-economical due to stoichiometric base requirements.
Pharmacological Activity
Compound Bioactivity Mechanism/Application Reference ID
This compound Precursor for antitumor agents Structure-activity relationship studies
1-Phenylsulfonyl-1H-indole-3-carbaldehyde Anti-hepatitis B virus (HBV) Inhibits viral replication
2-Methyl-6-nitro-3-phenyl-1H-indole Not reported Potential nitration-derived prodrug

Key Observations :

  • Sulfonyl and carbonyl derivatives () exhibit targeted antiviral activity, while the parent compound (this compound) serves as a scaffold for further functionalization.

Biological Activity

2-Methyl-1-phenyl-1H-indole is a derivative of indole, a well-known heterocyclic compound with extensive biological significance. Indole derivatives have been studied for their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities. This article focuses on the biological activity of this compound, summarizing various research findings, including case studies and synthesis methods.

The molecular formula of this compound is C15H13N, and it features a methyl group and a phenyl group attached to the indole structure. This configuration influences its biological activity and interaction with various biological targets.

Anticancer Activity

Research has demonstrated that indole derivatives exhibit significant anticancer properties. For instance, studies involving the synthesis of various indole derivatives have shown that they can inhibit the proliferation of cancer cells. In particular, one study reported that compounds similar to this compound displayed promising antiproliferative effects against different cancer cell lines, including K562 cells, with IC50 values indicating effective inhibition .

CompoundCell LineIC50 (μM)
L–01K56283.8
L–03K562>100

This table summarizes the IC50 values for selected compounds derived from indole, highlighting their potency against cancer cells.

Antiviral Activity

Indoles have also been investigated for their potential antiviral properties. A study highlighted that indole derivatives could inhibit the replication of SARS-CoV-2 by targeting its spike glycoproteins. The docking studies indicated that certain indole compounds had high binding affinities, making them potential candidates for antiviral therapy .

Antimicrobial Activity

The antimicrobial effects of indole derivatives have been documented extensively. For example, the synthesized compound 1c exhibited significant cytotoxicity against various bacterial strains while showing lower toxicity towards normal cell lines. The selectivity index suggests potential applications in developing new antimicrobial agents .

Synthesis and Evaluation

A notable study synthesized several indole derivatives using a Mannich reaction approach. The synthesized compounds were evaluated for their cytotoxicity against cancer cell lines such as HepG2 and MCF-7. The results indicated that some derivatives had low LC50 values (e.g., LC50 for HepG2 was 0.9 μM), demonstrating their effectiveness as anticancer agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound and its analogs has been explored to identify key functional groups responsible for biological activity. Modifications in the indole structure can lead to variations in potency and selectivity against specific cancer types or pathogens .

Q & A

Q. What are the key crystallographic parameters for 2-Methyl-1-phenyl-1H-indole, and how were they determined?

The compound crystallizes in a triclinic system (space group P1) with unit cell parameters a = 6.3610(5) Å, b = 9.497(1) Å, c = 11.0210(12) Å, and angles α = 65.97(2)°, β = 80.52(2)°, γ = 88.13(2)°. Data were collected using a Rigaku Saturn724 CCD diffractometer at 113 K with MoKα radiation (λ = 0.71075 Å). Structure refinement via SHELXL yielded R1 = 0.044 and wR2 = 0.120 for 3494 independent reflections. Hydrogen atoms were constrained geometrically, and displacement parameters were refined isotropically .

Q. How is the molecular packing of this compound stabilized in its crystal lattice?

The crystal packing is stabilized by π-π stacking interactions between indole and phenyl rings (centroid-centroid distance = 3.9504(9) Å) and weak C–H⋯π interactions. These non-covalent forces contribute to the lattice energy and were visualized using ORTEP-III and WinGX for displacement ellipsoid plots .

Q. What experimental precautions are recommended for handling this compound in laboratory settings?

Avoid inhalation, skin contact, and dust formation. Use fume hoods, N95 masks, and gloves. Store in a cool, dry, and ventilated environment. Waste should be segregated and disposed of via certified chemical waste handlers .

Advanced Research Questions

Q. How can discrepancies in crystallographic refinement metrics (e.g., R factors) be resolved for this compound?

Discrepancies often arise from data quality (e.g., absorption corrections, high θ angles) or refinement models. Cross-validate using independent software (e.g., SHELXL vs. Olex2) and apply multi-scan absorption corrections (e.g., CrystalClear-SM Expert). For high Rint values (>0.05), re-exclude outliers or recollect data .

Q. What methodological insights can be drawn from the torsional angles and bond distances in the indole-phenyl system?

The dihedral angle between the indole and phenyl rings (64.92(5)°) indicates steric hindrance from the methyl group. Bond distances (e.g., C–C = 1.36–1.43 Å) correlate with hybridization states. Use density functional theory (DFT) to compare experimental vs. calculated geometries, focusing on electron delocalization in the indole core .

Q. How can researchers validate the electronic environment of the indole nitrogen atom in this compound?

Perform Hirshfeld surface analysis to quantify intermolecular contacts involving N–H groups. Pair this with electrostatic potential maps (via Gaussian or ORCA) to identify regions of electron density critical for pharmacophore modeling .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Use Pd- or Rh-catalyzed cross-coupling to functionalize the indole core. For regioselective substitutions, employ directing groups (e.g., cyano at C3). Monitor reactions via LC-MS and confirm regioisomer purity using NOESY NMR or X-ray diffraction .

Data Analysis and Tools

Q. Which software tools are recommended for refining and visualizing the crystal structure of this compound?

  • Refinement : SHELXL for small-molecule refinement, with constraints for H-atom placement .
  • Visualization : ORTEP-3 for thermal ellipsoid plots and Mercury for packing diagrams .
  • Validation : PLATON for symmetry checks and CCDC tools for intermolecular interaction analysis .

Q. How can researchers address low data-to-parameter ratios in crystallographic refinements?

For low ratios (<10:1), apply restraints to bond distances/angles (e.g., using AFIX in SHELXL) or merge equivalent reflections. Prioritize high-resolution data (θ > 25°) and exclude weak reflections (I < 2σ(I)) to improve the S (goodness-of-fit) value .

Contradiction and Reproducibility

Q. How should conflicting reports on the compound’s dihedral angles or packing motifs be reconciled?

Cross-reference synthesis conditions (e.g., solvent, temperature) that may induce polymorphism. Use computational crystal structure prediction (CSP) tools like Materials Studio to simulate packing variations under different crystallization conditions .

Q. What steps ensure reproducibility of crystallographic data for this compound?

Publish raw diffraction data (e.g., .hkl files) in repositories like CCDC or Zenodo. Document refinement parameters (e.g., weighting schemes, restraints) and validate with checkCIF to flag systematic errors .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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